Cas no 861928-26-9 (4-Bromo-5-fluoro-2-methylbenzaldehyde)
4-Bromo-5-fluoro-2-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-5-fluoro-2-methylbenzaldehyde
- 4-Bromo-5-fluoro-2-methyl-benzaldehyde
- PubChem2102
- XTCHJHTWCZHFQJ-UHFFFAOYSA-N
- CL8339
- FCH1385911
- CM11850
- AS01431
- 2-Methyl-4-bromo-5-fluorobenzaldehyde
- AM62122
- BC002228
- Benzaldehyde, 4-bromo-5-fluoro-2-methyl-
- AX8010928
- AB0027064
- W8853
- ST24028962
- A21240
- 4-Bromo-5-fluoro-2-methylbenzaldehyde (ACI)
- DB-006724
- SCHEMBL15920680
- 861928-26-9
- MFCD07782049
- CS-0153297
- AKOS005063837
- 4-Bromo-5-fluoro-2-methylbenzaldehyde, AldrichCPR
- DS-0988
- AC-2294
- DTXSID80479679
-
- MDL: MFCD07782049
- インチ: 1S/C8H6BrFO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3
- InChIKey: XTCHJHTWCZHFQJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(C)=CC(Br)=C(F)C=1
計算された属性
- せいみつぶんしりょう: 215.95900
- どういたいしつりょう: 215.95861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.575
- ふってん: 261.2 °C at 760 mmHg
- フラッシュポイント: 111.8 °C
- 屈折率: 1.574
- PSA: 17.07000
- LogP: 2.70910
4-Bromo-5-fluoro-2-methylbenzaldehyde 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 069438-250mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 95% | 250mg |
£32.00 | 2022-03-01 | |
| Fluorochem | 069438-1g |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 95% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 069438-5g |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 95% | 5g |
£242.00 | 2022-03-01 | |
| Fluorochem | 069438-25g |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 95% | 25g |
£878.00 | 2022-03-01 | |
| TRC | B678090-50mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B678090-100mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B678090-500mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 500mg |
$ 160.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE685-200mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 97% | 200mg |
125.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE685-1g |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 97% | 1g |
500.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE685-50mg |
4-Bromo-5-fluoro-2-methylbenzaldehyde |
861928-26-9 | 97% | 50mg |
55.0CNY | 2021-08-04 |
4-Bromo-5-fluoro-2-methylbenzaldehyde 合成方法
合成方法 1
1.2 15 min, -100 °C
1.3 Reagents: Sulfuric acid Solvents: Water
4-Bromo-5-fluoro-2-methylbenzaldehyde Raw materials
4-Bromo-5-fluoro-2-methylbenzaldehyde Preparation Products
4-Bromo-5-fluoro-2-methylbenzaldehyde サプライヤー
4-Bromo-5-fluoro-2-methylbenzaldehyde 関連文献
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
4-Bromo-5-fluoro-2-methylbenzaldehydeに関する追加情報
4-Bromo-5-Fluoro-2-Methylbenzaldehyde (CAS No. 861928-26-9): A Versatile Building Block in Medicinal Chemistry and Organic Synthesis
4-Bromo-5-Fluoro-2-Methylbenzaldehyde is a highly functionalized aromatic compound that has garnered significant attention in the field of medicinal chemistry due to its unique combination of substituents, including a bromo group, fluorine atom, and methyl group. The CAS No. 861928-26-9 identifier is critical for tracking this compound in chemical databases, ensuring consistency across global research efforts. This molecule serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials science applications, highlighting its broad utility in modern chemical innovation.
The structural features of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde are central to its reactivity and functional versatility. The presence of a bromo group at the para position relative to the aldehyde functionality introduces electrophilic characteristics, while the fluorine atom at the meta position enhances the molecule’s stability and metabolic properties. The methyl substituent at the 2-position further modulates the molecule’s conformational flexibility, enabling it to interact with diverse biological targets. These substituents collectively contribute to its potential as a scaffold for drug discovery and functional material design.
Recent advances in organic synthesis have demonstrated the importance of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde in the development of novel therapeutic agents. A 2023 study published in Journal of Medicinal Chemistry highlighted its role as a precursor in the synthesis of selective kinase inhibitors, which are critical for targeting cancer-related signaling pathways. The molecule’s ability to undergo nucleophilic substitution reactions at the bromo site allows for the incorporation of diverse functional groups, enabling the design of compounds with tailored pharmacological profiles. This adaptability has made it a preferred choice for researchers exploring targeted drug development strategies.
Applications of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde extend beyond pharmaceuticals into the realm of materials science. In 2024, a breakthrough in photovoltaic material synthesis utilized this compound as a key component in the creation of high-efficiency organic solar cells. The aldehyde group’s ability to form stable conjugated systems, combined with the fluorine atom’s electron-withdrawing effect, enhances the material’s charge transport properties. This application underscores the molecule’s potential in renewable energy technologies, aligning with global efforts to develop sustainable chemical solutions.
The synthesis of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde has been optimized through innovative methodologies, including catalytic approaches and green chemistry protocols. A 2023 report in Green Chemistry described a novel route involving palladium-catalyzed cross-coupling reactions, which significantly reduced the environmental impact of its production. This method not only improves the efficiency of the synthesis but also aligns with industry standards for eco-friendly chemical manufacturing. Such advancements are crucial for scaling up the production of this compound for commercial applications.
In the context of drug discovery, 4-Bromo-5-Fluoro-2-Methylbenzaldehyde has been explored for its potential in modulating enzyme activity and protein-protein interactions. A 2022 study in ACS Medicinal Chemistry Letters demonstrated its use as a lead compound for the development of anti-inflammatory agents. The molecule’s ability to bind to specific enzyme pockets was validated through computational modeling and in vitro assays, highlighting its role in the design of structure-based drug discovery initiatives.
Recent research has also focused on the photophysical properties of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde, particularly its applications in fluorescent imaging technologies. A 2024 publication in Advanced Materials reported the synthesis of fluorophore derivatives based on this compound, which exhibit exceptional brightness and photostability. These properties make them ideal for use in biological imaging, enabling the visualization of cellular processes with high resolution. This application underscores the molecule’s versatility in interdisciplinary research.
The functionalization of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde has also led to the development of fluorescent probes for analytical chemistry. A 2023 study in Chemical Communications described the creation of a probe that selectively detects heavy metal ions in aqueous solutions. The molecule’s fluorine atom and aldehyde group were engineered to interact with target ions, producing a measurable fluorescence response. This application demonstrates the molecule’s potential in environmental monitoring and toxicology research.
Despite its widespread utility, the synthesis and handling of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde require careful consideration of safety and regulatory compliance. The bromo substituent can pose challenges in terms of reactivity and storage, necessitating controlled environments during chemical processes. Researchers must adhere to good chemical manufacturing practice (GMP) guidelines to ensure the safe production and use of this compound in both academic and industrial settings.
Looking ahead, the future of 4-Bromo-5-Fluoro-2-Methylbenzaldehyde lies in its integration into multifunctional platforms that combine therapeutic, diagnostic, and therapeutic applications. Advances in nanochemistry and biomaterials science are expected to unlock new possibilities for its use in personalized medicine and targeted drug delivery systems. As research in these areas progresses, the molecule’s role in shaping the next generation of chemical innovations will continue to expand.
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